![molecular formula C18H18N4 B15329228 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)
5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine is an aromatic diamine compound with a complex structure It consists of three benzene rings connected through their para positions, with each benzene ring substituted with amino groups at the 1,3-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method involves the coupling of 3,5-diaminophenyl derivatives with benzene-1,3-diamine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or azo derivatives.
Reduction: The compound can be reduced to form more reactive intermediates.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or strong acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
o-Phenylenediamine: A simpler aromatic diamine with two amino groups on adjacent carbons of a benzene ring.
m-Phenylenediamine: Another aromatic diamine with amino groups on the 1,3-positions of a benzene ring.
p-Phenylenediamine: An aromatic diamine with amino groups on the 1,4-positions of a benzene ring.
Uniqueness
5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine is unique due to its extended aromatic system and multiple amino groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Fórmula molecular |
C18H18N4 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C18H18N4/c19-15-5-13(6-16(20)9-15)11-1-2-12(4-3-11)14-7-17(21)10-18(22)8-14/h1-10H,19-22H2 |
Clave InChI |
NDJJOWVHSZZAJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=C2)N)N)C3=CC(=CC(=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)
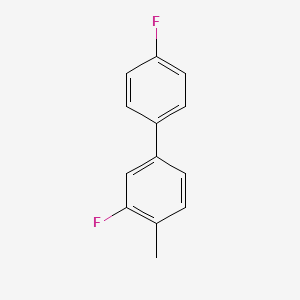
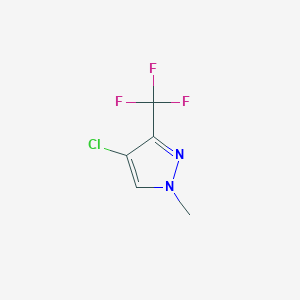

![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
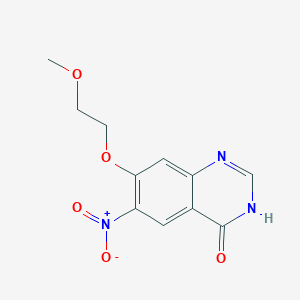
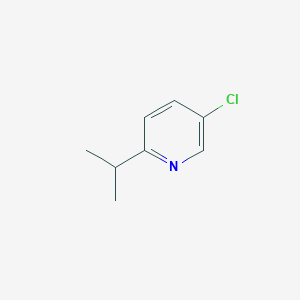
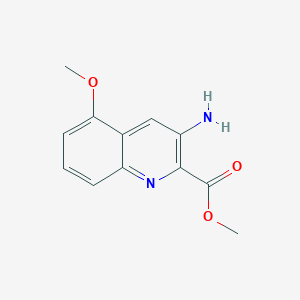

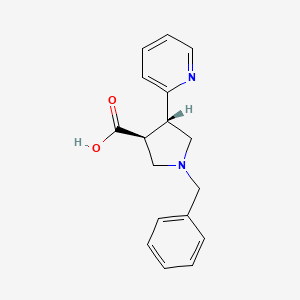
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)

